5-methoxy-4-methyl-1H-indole-2-carboxylic acid 5-methoxy-4-methyl-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 50536-54-4
VCID: VC11634538
InChI: InChI=1S/C11H11NO3/c1-6-7-5-9(11(13)14)12-8(7)3-4-10(6)15-2/h3-5,12H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

5-methoxy-4-methyl-1H-indole-2-carboxylic acid

CAS No.: 50536-54-4

Cat. No.: VC11634538

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-methoxy-4-methyl-1H-indole-2-carboxylic acid - 50536-54-4

Specification

CAS No. 50536-54-4
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 5-methoxy-4-methyl-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c1-6-7-5-9(11(13)14)12-8(7)3-4-10(6)15-2/h3-5,12H,1-2H3,(H,13,14)
Standard InChI Key JOLMAPSNCDXSRC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC2=C1C=C(N2)C(=O)O)OC

Introduction

Structural Characteristics and Molecular Properties

5-Methoxy-4-methyl-1H-indole-2-carboxylic acid (C₁₁H₁₁NO₃) belongs to the indole-2-carboxylic acid family, characterized by a bicyclic indole core with substituents at positions 4, 5, and 2. The methoxy (-OCH₃) and methyl (-CH₃) groups at positions 5 and 4, respectively, influence its electronic and steric properties, while the carboxylic acid (-COOH) at position 2 enhances its reactivity in synthetic applications .

Key Structural Features:

  • Indole Core: A fused bicyclic system comprising a benzene ring (positions 1–6) and a pyrrole ring (positions 7–9 and 1).

  • Substituent Effects:

    • The electron-donating methoxy group at C5 increases aromatic stability and directs electrophilic substitution to the C6 position.

    • The methyl group at C4 introduces steric hindrance, potentially affecting binding interactions in biological systems .

  • Carboxylic Acid Functionality: Enables salt formation, esterification, and amide coupling, expanding its utility in drug design .

Table 1: Comparative Physicochemical Properties of Selected Indole-2-carboxylic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)LogP
5-Methoxy-4-methyl-1H-indole-2-carboxylic acidC₁₁H₁₁NO₃205.211.3±0.1449±402.68
5-Methoxy-7-methyl-1H-indole-2-carboxylic acidC₁₁H₁₁NO₃205.211.3±0.1449±402.68
5-Methoxyindole-2-carboxylic acidC₁₀H₉NO₃191.181.4±0.1432±352.12

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of 5-methoxy-4-methyl-1H-indole-2-carboxylic acid can be inferred from methods used for analogous indole derivatives:

  • Enamine Formation: Ethyl acetoacetate reacts with primary amines under ultrasonic irradiation to form enamines, which subsequently cyclize with quinones in the presence of CaI₂ to yield 5-hydroxyindole intermediates .

  • Esterification and Hydrolysis:

    • Methylation of the hydroxyl group at C5 using dimethyl sulfate or methyl iodide.

    • Hydrolysis of the ester moiety at C2 under basic conditions to yield the carboxylic acid .

Example Protocol:
A suspension of 5-hydroxy-4-methyl-1H-indole-2-carboxylic acid in methanol and sulfuric acid undergoes reflux to form the methyl ester, followed by selective methylation at C5 and hydrolysis to the final product .

Crystallographic Data

While direct crystallographic data for 5-methoxy-4-methyl-1H-indole-2-carboxylic acid is unavailable, the structure of methyl 5-methoxy-1H-indole-2-carboxylate (monoclinic, P2₁/n) provides insights:

  • Unit Cell Parameters: a = 7.8956 Å, b = 5.8304 Å, c = 22.0407 Å, β = 91.919° .

  • Intermolecular Interactions: N1–H1⋯O1 hydrogen bonds (2.03 Å, 160°) stabilize the crystal lattice .

Industrial and Research Applications

Chemical Synthesis

  • Building Block: Used in Pd-catalyzed cross-coupling reactions to introduce indole motifs into complex molecules.

  • Derivatization: The carboxylic acid group facilitates the synthesis of amides and esters for structure-activity relationship studies.

Material Science

  • Coordination Polymers: Carboxylate groups bind metal ions (e.g., Cu²⁺, Zn²⁺), forming frameworks with applications in catalysis and gas storage .

Future Perspectives

  • Targeted Drug Delivery: Functionalization with nanoparticle carriers could enhance bioavailability for neurological applications.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve synthetic efficiency .

  • Structural Optimization: Exploring substitutions at C4 and C5 to enhance potency against antimicrobial targets.

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